REACTION_CXSMILES
|
[CH3:1][N:2]([O:24][CH3:25])[C:3](=[O:23])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[NH:12]C(OCC1C=CC=CC=1)=O>C(OCC)(=O)C.CO.[H][H].[C].[Pd]>[CH3:1][N:2]([O:24][CH3:25])[C:3](=[O:23])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[NH2:12] |f:4.5|
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Name
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N-methyl-N-methyloxy-2-benzyloxycarbonylamino-5-methyloxy-benzamide
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Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
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CN(C(C1=C(C=CC(=C1)OC)NC(=O)OCC1=CC=CC=C1)=O)OC
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
palladium-carbon
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture was subjected to filtration
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=C(C=CC(=C1)OC)N)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |